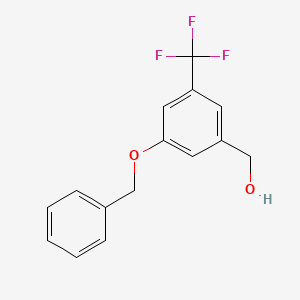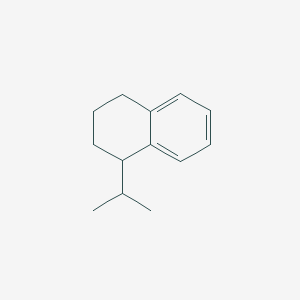
1-(1-Methylethyl)-1,2,3,4-tetrahydro-naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylethyl)-1,2,3,4-tetrahydro-naphthalene can be achieved through several methods. One common approach involves the hydrogenation of 1-isopropylnaphthalene under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature to ensure complete hydrogenation of the naphthalene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalytic systems and process optimization techniques can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Methylethyl)-1,2,3,4-tetrahydro-naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Further reduction of the compound can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Catalytic hydrogenation using catalysts such as Pd/C or Raney nickel under high pressure.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include isopropyl-substituted alcohols, ketones, carboxylic acids, and various halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-(1-Methylethyl)-1,2,3,4-tetrahydro-naphthalene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(1-Methylethyl)-1,2,3,4-tetrahydro-naphthalene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-Isopropylnaphthalene: A precursor to 1-(1-Methylethyl)-1,2,3,4-tetrahydro-naphthalene, differing by the degree of hydrogenation.
1-Methylnaphthalene: Similar structure but with a methyl group instead of an isopropyl group.
Tetralin (1,2,3,4-Tetrahydronaphthalene): Lacks the isopropyl substitution, making it a simpler hydrogenated naphthalene derivative.
Uniqueness
This compound is unique due to the presence of the isopropyl group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
36748-60-4 |
|---|---|
Fórmula molecular |
C13H18 |
Peso molecular |
174.28 g/mol |
Nombre IUPAC |
1-propan-2-yl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C13H18/c1-10(2)12-9-5-7-11-6-3-4-8-13(11)12/h3-4,6,8,10,12H,5,7,9H2,1-2H3 |
Clave InChI |
LRCMZPVVFRECQR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCCC2=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


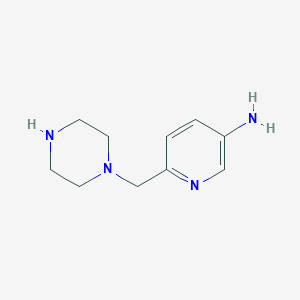
![tert-butyl N-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]carbamate](/img/structure/B13985877.png)
![8-Bromo-3-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B13985878.png)
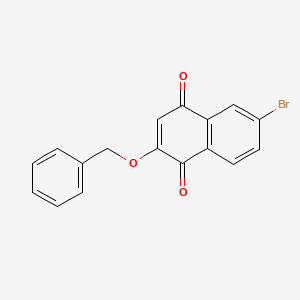
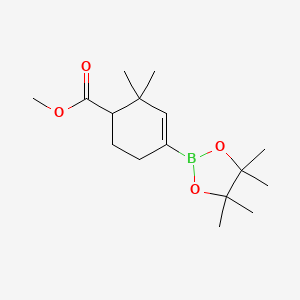
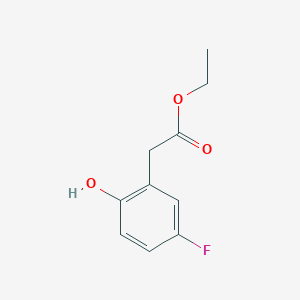
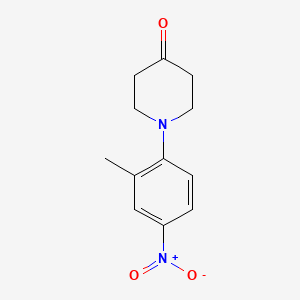
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopentane-1-carbonitrile](/img/structure/B13985912.png)
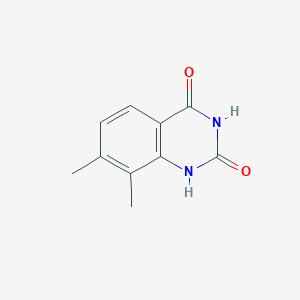
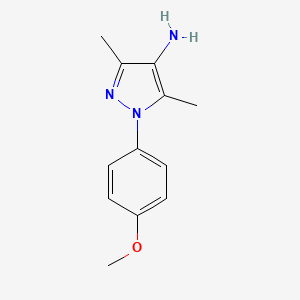

![(3E,6E)-3,6-bis[(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)hydrazinylidene]-4,5-dioxonaphthalene-2,7-disulfonic acid](/img/structure/B13985944.png)
